4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both fluorine and pyrimidine moieties. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrimidine derivatives using difluorocarbene reagents . This reaction can be catalyzed by transition metals such as copper or palladium, and often requires specific ligands to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions . The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity . This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group, used in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated heterocyclic acids: These compounds share similar structural features and are used in various applications, including fungicides and pharmaceuticals.
Uniqueness
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is unique due to its specific combination of the difluoromethyl group and the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in both research and industrial applications .
Biological Activity
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
The molecular formula of this compound is C8H8F2N2O2 with a molecular weight of approximately 194.16 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C8H8F2N2O2 |
Molecular Weight | 194.16 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating significant inhibition of growth. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. In particular, derivatives with similar structures have shown IC50 values ranging from 0.87 to 12.91 μM in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating promising anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity. For example, substituents at the 4-position have been shown to enhance inhibitory activity against specific enzymes related to cancer progression .
Key Findings from SAR Studies:
- Substituent Effects : The presence of electronegative groups like fluorines can enhance binding affinity to target proteins.
- Hydrophobic Interactions : Alkyl substitutions increase lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Inhibition : Compounds with similar scaffolds have been identified as potent inhibitors of enzymes such as NAPE-PLD, which is involved in lipid signaling pathways .
Case Studies
Several studies have highlighted the biological potential of pyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
- Cancer Cell Studies : In vitro assays showed that derivatives of this compound induced apoptosis in cancer cell lines, leading to increased levels of caspase activation .
- Inflammatory Response : Research indicated that certain analogs could inhibit COX enzymes, suggesting anti-inflammatory properties alongside their antimicrobial and anticancer effects .
Properties
Molecular Formula |
C8H8F2N2O2 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-5-11-3-4(8(13)14)6(12-5)7(9)10/h3,7H,2H2,1H3,(H,13,14) |
InChI Key |
SIACZXNQDKQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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